molecular formula C14H14O3 B3033137 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 88280-89-1

2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No. B3033137
CAS RN: 88280-89-1
M. Wt: 230.26 g/mol
InChI Key: AORXDXVOXDLFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one (CHHB) is a heterocyclic compound that is of interest to the scientific community due to its potential applications in both synthetic organic chemistry and in the pharmaceutical and biotechnology industries. CHHB has been studied for its ability to act as a catalyst in a variety of reactions, and its ability to act as a ligand in the formation of metal complexes. In addition, CHHB has been found to have biological activity, with potential applications in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one is not yet fully understood, but it is believed to involve the binding of 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one to certain proteins or enzymes. This binding is thought to disrupt the normal functioning of the proteins or enzymes, leading to the desired biological effects. For example, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one has been found to bind to certain enzymes involved in the synthesis of fatty acids, leading to the inhibition of fatty acid synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one have been studied extensively. In general, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one has been found to have anti-inflammatory and anti-cancer properties. In addition, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one has been found to have antibacterial and antiviral properties, and it has been shown to be effective against a variety of bacteria, including Escherichia coli and Staphylococcus aureus. Furthermore, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one has been found to have neuroprotective effects, and it has been shown to be neuroprotective in animal models of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one in laboratory experiments has several advantages. First, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one is relatively inexpensive and easy to obtain. In addition, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one is stable and can be stored for extended periods of time. Furthermore, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one in laboratory experiments. For example, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one is not soluble in water, making it difficult to use in aqueous solutions. In addition, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one is not as reactive as some other compounds, making it difficult to use in certain reactions.

Future Directions

The potential applications of 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one are vast, and there are numerous possibilities for future research. For example, further research could be done to better understand the mechanism of action of 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one and its effects on various biological systems. In addition, further research could be done to develop new synthesis methods for 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one, as well as to develop new derivatives of 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one with improved properties. Furthermore, further research could be done to explore the potential applications of 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one in the pharmaceutical and biotechnology industries, such as in the development of new drugs and treatments. Finally, further research could be done to explore the potential applications of 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one in other areas, such as in the development of new materials and catalysts.

Scientific Research Applications

2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one has been studied for its potential applications in the pharmaceutical and biotechnology industries. In particular, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one has been found to have biological activity, with potential applications in the treatment of various diseases. For example, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one has been found to be effective against a variety of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one has been found to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-cyclohexylidene-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-10-6-7-11-12(8-10)17-14(13(11)16)9-4-2-1-3-5-9/h6-8,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORXDXVOXDLFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70529016
Record name 2-Cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88280-89-1
Record name 2-Cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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